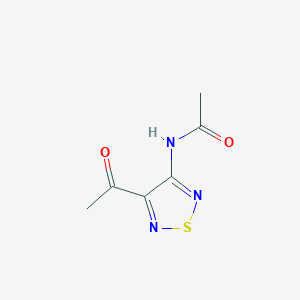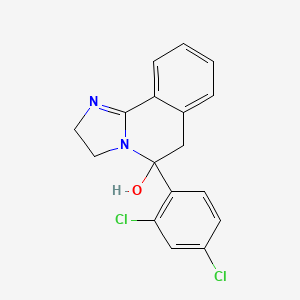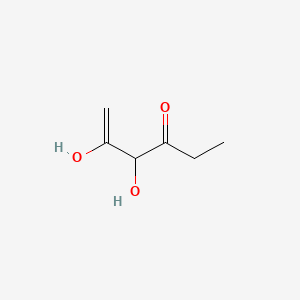
Pyrimidine, 6-aziridino-4-chloro-2-(p-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine is a chemical compound with the molecular formula C12H12ClN3O It is characterized by the presence of an aziridine ring, a chloro substituent, and an ethoxyphenyl group attached to a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the Chloro Substituent: Chlorination of the pyrimidine core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using ethoxybenzene and a suitable base.
Formation of the Aziridine Ring: The aziridine ring is formed through the reaction of the intermediate compound with an aziridinating agent such as ethyleneimine.
Industrial Production Methods
Industrial production of 6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The aziridine ring can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Ring-Opening Reactions: Nucleophiles such as amines or alcohols in the presence of acids or bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers are formed.
Ring-Opening Products: Amino alcohols, amino thiols, or other derivatives depending on the nucleophile.
Applications De Recherche Scientifique
6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aziridino-4-chloropyrimidine: Lacks the ethoxyphenyl group, making it less hydrophobic.
4-Chloro-2-p-ethoxyphenylpyrimidine: Lacks the aziridine ring, affecting its reactivity.
6-Aziridino-2-p-ethoxyphenylpyrimidine: Lacks the chloro substituent, altering its nucleophilicity.
Uniqueness
6-Aziridino-4-chloro-2-p-ethoxyphenylpyrimidine is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the aziridine ring, chloro substituent, and ethoxyphenyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
78232-28-7 |
|---|---|
Formule moléculaire |
C14H14ClN3O |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-6-chloro-2-(4-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C14H14ClN3O/c1-2-19-11-5-3-10(4-6-11)14-16-12(15)9-13(17-14)18-7-8-18/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
HVKYRQBRQHLTOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-e]benzothiazole](/img/structure/B13811327.png)
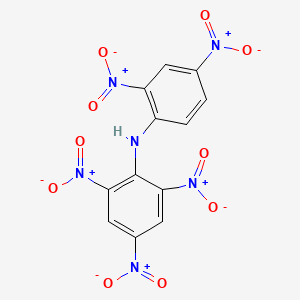
![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
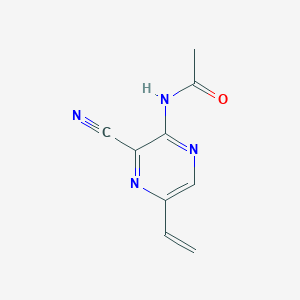
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

